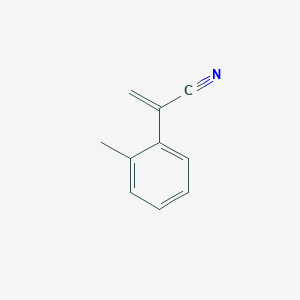

2-(2-Methylphenyl)acrylonitrile

Beschreibung

2-(2-Methylphenyl)acrylonitrile is an acrylonitrile derivative characterized by a phenyl ring substituted with a methyl group at the ortho position, attached to an acrylonitrile moiety (C₆H₅CH₂C≡N). This compound belongs to a broader class of acrylonitrile derivatives, which are studied for their diverse applications in medicinal chemistry, materials science, and polymer synthesis. The acrylonitrile group (C≡N) confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the 2-methylphenyl substituent modulates steric and electronic effects, impacting molecular geometry and biological activity .

Eigenschaften

Molekularformel |

C10H9N |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

2-(2-methylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2H2,1H3 |

InChI-Schlüssel |

UBLVISZFNNSYBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(=C)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Substituent Effects and Molecular Geometry

- Benzothiophene Acrylonitriles (Compounds 31–33) : These derivatives feature a benzo[b]thiophene core instead of a phenyl ring, with methoxy groups (3,4-dimethoxy or 3,4,5-trimethoxy) enhancing electron density. The GI₅₀ values for anticancer activity range from <10 nM to >100 nM, attributed to improved binding to tubulin or other cellular targets .

- Halogenated Derivatives : For example, (Z)-3-(2-chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile () incorporates Cl, F, and CF₃ groups, increasing electron-withdrawing effects. This alters reactivity in polymerization and biological target interactions compared to the methyl group in 2-(2-methylphenyl)acrylonitrile .

- Quinoline and Heterocyclic Derivatives: Compounds like 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile () exhibit dihedral angles of 71.3° between the acrylonitrile and quinoline planes, contrasting with the 85.7° angle in 2-[hydroxy(2-methoxyphenyl)methyl]acrylonitrile (). Such differences influence conjugation and bioactivity .

Table 1: Key Structural Parameters

Anticancer Potency and Mechanisms

- Halogenated Derivatives : The presence of Cl and CF₃ groups (e.g., ) may enhance cytotoxicity but also increase metabolic stability risks due to higher lipophilicity .

- Quinoline Hybrids: The title compound in shows hydrogen bonding (O–H⋯N) and C–H⋯N interactions in its crystal structure, which could mimic DNA or enzyme binding in biological systems .

Table 2: Anticancer Activity Comparison

Physical and Material Properties

Crystallographic Behavior

- 5-Cyclohexyl-2-(2-fluorophenyl)acrylonitrile (): Exhibits a monoclinic crystal system (C2/c) with a β angle of 95.855°, distinct from orthorhombic systems observed in simpler acrylonitriles. The fluorophenyl group introduces dipole interactions, affecting packing efficiency .

- Elastic Crystals (): Derivatives like (Z)-3-(furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile form flexible crystals due to π-π stacking and hydrogen bonding, unlike rigid structures of this compound .

Polymerization Reactivity

- Acrylonitrile copolymers () show reactivity ratios (γ₁ = 7.985 for acrylonitrile; γ₂ = 0.599 for MBAME), indicating preferential incorporation of acrylonitrile. Substituents like methyl groups may sterically hinder polymerization compared to unsubstituted acrylonitrile .

Pharmacokinetic and Toxicity Considerations

- EPA Risk Evaluation (): Acrylonitrile is designated a high-priority substance due to carcinogenicity.

- Lipophilicity : Halogenated derivatives () have higher logP values, improving membrane permeability but increasing bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.